

1H and 13C NMR chemical shifts for 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Methyl-2-phenylpyridine

Cat. No.: B1294863

[Get Quote](#)

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of **5-Methyl-2-phenylpyridine**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of **5-methyl-2-phenylpyridine**. By integrating established spectroscopic principles with data from analogous structures, we present a comprehensive analysis of the chemical shifts and coupling patterns. This document serves as a practical reference for researchers, scientists, and professionals in drug development, providing not only spectral data interpretation but also a robust experimental protocol for data acquisition.

Introduction to 5-Methyl-2-phenylpyridine and NMR Analysis

5-Methyl-2-phenylpyridine ($C_{12}H_{11}N$) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position.^[1] Such substituted pyridine scaffolds are of significant interest in medicinal chemistry and materials science.^[2] The precise characterization of these molecules is critical, and NMR spectroscopy stands as the primary tool for elucidating their exact structural features in solution.^[3]

Understanding the ^1H and ^{13}C NMR spectra involves analyzing chemical shifts (δ), which are governed by the local electronic environment of each nucleus. Factors such as inductive effects from the electronegative nitrogen atom, resonance effects, and the magnetic anisotropy of the aromatic rings play a crucial role in determining the final spectral appearance.^{[4][5]} This guide will dissect these influences to assign the resonances observed for **5-methyl-2-phenylpyridine**.

Predicted ^1H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals for the methyl group and the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the anisotropic fields of both aromatic rings. The assignments below are predicted based on analysis of structurally similar compounds, such as 2-phenylpyridine and 3-methyl-2-phenylpyridine.^[6]

- H6 (Pyridine Ring): The proton at the 6-position is adjacent to the electronegative nitrogen atom, which causes significant deshielding. This proton is expected to appear furthest downfield in the aromatic region, likely as a singlet or a narrow doublet due to a small four-bond coupling to H4.
- H3 & H4 (Pyridine Ring): These protons form an AX or AB system. H4 is expected to be a doublet of doublets, coupled to both H3 and H6 (if coupling is resolved). H3 will appear as a doublet, coupled to H4. The methyl group at the 5-position will have a minor shielding effect on these protons compared to an unsubstituted pyridine.
- Phenyl Ring Protons (H2'/H6', H3'/H5', H4'): The protons of the phenyl ring will exhibit a complex multiplet pattern. The ortho-protons (H2'/H6') are deshielded due to their proximity to the pyridine ring and will appear downfield. The meta- (H3'/H5') and para- (H4') protons will appear slightly more upfield, with their signals overlapping in a multiplet.
- Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet in the aliphatic region of the spectrum, typically around 2.3-2.5 ppm.

Predicted ^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum will show signals for all 12 unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the influence of the nitrogen atom and the phenyl substituent.[7]

- Pyridine Ring Carbons:
 - C2 and C6: These carbons are adjacent to the nitrogen and are significantly deshielded, causing them to appear far downfield. C2, being substituted with the phenyl group, will be the most deshielded carbon of the pyridine ring.
 - C4: This carbon is also deshielded by the nitrogen atom, though to a lesser extent than C2 and C6.
 - C3 and C5: These carbons are least affected by the nitrogen's deshielding and will appear more upfield relative to the other pyridine carbons. C5, bearing the methyl group, will have its chemical shift influenced by the substituent effect.
- Phenyl Ring Carbons:
 - C1' (ipso-carbon): The carbon atom of the phenyl ring directly attached to the pyridine ring will appear as a quaternary signal in the aromatic region.
 - C2'/C6', C3'/C5', C4': These protonated carbons will appear in the typical aromatic range of ~125-130 ppm. The ortho- and para-carbons (C2'/C6' and C4') often show slightly different shifts from the meta-carbons (C3'/C5') due to electronic effects.
- Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon in the molecule, appearing far upfield in the aliphatic region, typically between 20-25 ppm.[8]

Data Summary

The predicted ^1H and ^{13}C NMR chemical shifts for **5-methyl-2-phenylpyridine**, referenced to Tetramethylsilane (TMS), are summarized in the table below. Data is based on analysis of related structures in CDCl₃.[6]

Assignment	Predicted ^1H Chemical Shift (δ , ppm)	Multiplicity	Predicted ^{13}C Chemical Shift (δ , ppm)
-CH ₃	~ 2.40	Singlet (s)	~ 20.0
H3	~ 7.20	Doublet (d)	~ 122.0
H4	~ 7.60	Doublet (d)	~ 138.0
H6	~ 8.60	Singlet (s)	~ 147.0
H2'/H6'	~ 7.95	Multiplet (m)	~ 128.5
H3'/H5'/H4'	~ 7.45	Multiplet (m)	~ 129.0
C2	-	-	~ 158.0
C5	-	-	~ 131.0
C1'	-	-	~ 140.0

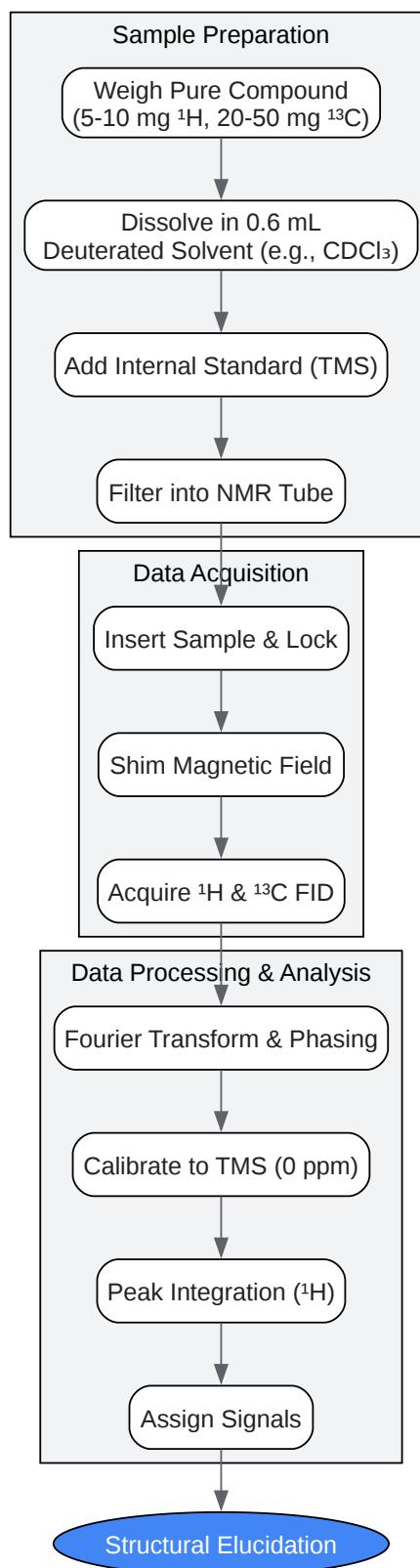
Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating methodology for obtaining high-quality ^1H and ^{13}C NMR spectra for **5-methyl-2-phenylpyridine**.

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of the purified solid sample for ^1H NMR (or 20-50 mg for ^{13}C NMR) and place it into a clean, dry vial.[9]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl_3) or DMSO-d₆.[10]
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11]
- Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (0 ppm).[11]

- Transfer and Filtration: Gently agitate the vial to dissolve the sample completely. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[\[12\]](#) This step is critical to ensure magnetic field homogeneity.
- Capping and Labeling: Securely cap the NMR tube and label it clearly.[\[10\]](#)


Instrument Setup and Data Acquisition

- Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.
- Insertion and Locking: Carefully insert the sample into the spectrometer. Perform a lock on the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent and reference signals.
- ^1H NMR Acquisition:
 - Pulse Program: Use a standard one-pulse sequence.
 - Spectral Width: Set to approximately 12-16 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32 scans.
- ^{13}C NMR Acquisition:
 - Pulse Program: Use a proton-decoupled pulse sequence.
 - Spectral Width: Set to approximately 200-220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.

- Number of Scans: 1024-4096 scans, or more, depending on sample concentration.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-2-phenylpyridine | 27012-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC)
[tcichemicals.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. organonation.com [organonation.com]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- To cite this document: BenchChem. [1H and ¹³C NMR chemical shifts for 5-Methyl-2-phenylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294863#1h-and-13c-nmr-chemical-shifts-for-5-methyl-2-phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com